molecular formula C23H23N3O4 B11135124 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11135124
M. Wt: 405.4 g/mol
InChI Key: LKBLCLSPFHGIFB-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: is a complex organic compound that features both benzimidazole and chromone moieties. These structures are known for their diverse biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the chromone ring is a derivative of benzopyran with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and the final product.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets:

    Molecular Targets: The benzimidazole moiety can interact with DNA, inhibiting its replication and transcription. The chromone moiety can interact with enzymes, inhibiting their activity.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating the caspase pathway. It can also inhibit bacterial growth by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.

    Chromone Derivatives: Compounds like flavonoids and coumarins share the chromone moiety and are known for their antioxidant and anti-inflammatory properties.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the combination of benzimidazole and chromone moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C23H23N3O4/c1-14-11-23(28)30-20-13-19(29-2)15(12-16(14)20)7-8-22(27)24-10-9-21-25-17-5-3-4-6-18(17)26-21/h3-6,11-13H,7-10H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

LKBLCLSPFHGIFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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